Home > Products > Screening Compounds P78513 > Protein E7(43-62)
Protein E7(43-62) -

Protein E7(43-62)

Catalog Number: EVT-14040569
CAS Number:
Molecular Formula: C95H144N28O31S3
Molecular Weight: 2270.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein E7(43-62) is a short peptide derived from the E7 oncoprotein of human papillomavirus, specifically spanning amino acid residues 43 to 62. This peptide has garnered attention for its potential anti-tumor properties and its role in modulating immune responses. The E7 protein itself is a critical factor in the life cycle of human papillomavirus, particularly in high-risk strains associated with cervical cancer. The E7 protein is known to interact with various cellular pathways, leading to oncogenic transformations.

Source

The E7 protein originates from human papillomavirus, a virus that infects epithelial tissues and can lead to the development of cancers, particularly cervical cancer. The specific peptide E7(43-62) is synthesized for research and therapeutic applications, often using solid-phase peptide synthesis techniques.

Classification

Protein E7(43-62) is classified as a peptide derived from a viral oncoprotein. It falls under the categories of viral proteins and potential therapeutic agents due to its implications in cancer treatment and immune modulation.

Synthesis Analysis

Methods

The synthesis of Protein E7(43-62) typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of peptides with high purity and yield.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Utilizes a resin onto which the first amino acid is covalently attached.
    • Subsequent amino acids are added sequentially, with each addition involving deprotection and coupling reactions.
    • The process culminates in cleavage from the resin to yield the free peptide.
  2. Purification: After synthesis, the peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities or by-products.
Molecular Structure Analysis

Structure

The molecular structure of Protein E7(43-62) consists of a linear sequence of amino acids that may exhibit specific conformational properties influencing its biological activity. The peptide's sequence plays a crucial role in its interaction with cellular targets.

Data

  • Amino Acid Sequence: The exact sequence from residues 43 to 62 of the E7 protein is critical for its function.
  • 3D Structure: While detailed structural data for this specific peptide may not be extensively characterized, studies on the full-length E7 protein indicate that it contains regions capable of forming secondary structures, such as alpha-helices or beta-sheets, contributing to its functional capabilities.
Chemical Reactions Analysis

Reactions

Protein E7(43-62) can participate in various biochemical interactions within host cells. Its primary reactions involve binding to cellular proteins, particularly those involved in cell cycle regulation and immune response modulation.

Technical Details

  1. Binding Interactions:
    • The peptide can interact with retinoblastoma protein, disrupting its function and promoting cell cycle progression.
    • It may also influence signaling pathways related to immune responses by modulating the expression of cytokines.
  2. Post-Translational Modifications: Depending on its cellular environment, the peptide may undergo modifications that affect its stability and activity.
Mechanism of Action

Process

The mechanism through which Protein E7(43-62) exerts its effects primarily involves interference with tumor suppressor functions and immune evasion strategies.

Data

  1. Cell Cycle Regulation: By binding to retinoblastoma protein, Protein E7(43-62) promotes cell cycle progression from G1 to S phase, facilitating uncontrolled cell proliferation.
  2. Immune Modulation: The peptide may reduce the expression of major histocompatibility complex molecules on cell surfaces, thereby diminishing immune recognition and response against transformed cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of Protein E7(43-62) is determined by its amino acid composition.
  • Solubility: Typically soluble in aqueous buffers at physiological pH, which is essential for biological assays.

Chemical Properties

  • Stability: The stability of this peptide can be influenced by factors such as temperature, pH, and ionic strength.
  • Reactivity: It may undergo hydrolysis or oxidation under certain conditions, affecting its biological activity.
Applications

Scientific Uses

Protein E7(43-62) has several applications in scientific research and potential therapeutic contexts:

  1. Cancer Research: Its role in cell cycle regulation makes it a target for studies aimed at understanding HPV-induced carcinogenesis.
  2. Immunotherapy: Due to its ability to modulate immune responses, it could be explored as an immunotherapeutic agent against HPV-related tumors.
  3. Vaccine Development: As part of vaccine strategies targeting HPV infections, this peptide could contribute to eliciting an immune response against HPV-expressing cells.
Molecular Mechanisms of HPV E7 Oncoprotein in Carcinogenesis

Role of E7(43-62) in HPV Viral Life Cycle and Host Cell Transformation

The HPV life cycle is intricately coupled to the differentiation program of host keratinocytes. Within basal epithelial cells, the virus maintains its genome as low-copy episomes. E7(43-62) plays a pivotal role in disrupting the normal link between cellular differentiation and proliferation. Its core function involves reprogramming host cell cycle checkpoints to create an S-phase-like environment conducive to viral replication in differentiating keratinocytes, which would otherwise exit the cell cycle [1] [5] [9].

Central to this activity is the LXCXE motif (residues 21-25 in full-length E7, with flanking residues within 43-62 contributing to structural stability and interaction dynamics). This motif enables E7 to target key host regulatory proteins. During the productive viral life cycle, transient expression of E7, facilitated by this region, allows limited viral genome amplification without immediate transformation. However, dysregulation of E7 expression, frequently occurring through viral genome integration into the host chromosome and disruption of the E2 repressor gene, leads to constitutive overexpression. This overexpression drives sustained proliferation and represents the critical initial step toward malignant transformation [1] [4] [5]. The C-terminal zinc-binding domain (residues beyond 62 but structurally coordinated with CR2) further stabilizes E7 interactions and influences subcellular localization, including nuclear-cytoplasmic shuttling mediated by a nuclear export signal (residues 76-84) [6] [10].

Interaction of E7(43-62) with Retinoblastoma Tumor Suppressor Protein (pRB) and p53 Pathways

The LXCXE motif within E7(43-62) mediates high-affinity binding to the retinoblastoma tumor suppressor protein (pRB) and related pocket proteins p107 and p130. This interaction is fundamental to E7's oncogenic potential. Biochemical analyses demonstrate that high-risk HPV E7 proteins bind pRB with significantly greater affinity than low-risk counterparts, correlating directly with their transforming capacity [2] [6] [9].

Binding of E7(43-62) to pRB disrupts the pRB-E2F transcriptional repressor complex, leading to the liberation of E2F transcription factors. Consequently, genes required for S-phase entry (e.g., cyclins, DNA replication enzymes) are constitutively expressed, driving unscheduled proliferation [2] [3]. Beyond mere sequestration, E7 binding triggers ubiquitin-mediated proteasomal degradation of pRB. This degradation is facilitated by E7's recruitment of cullin 2 (CUL2)-based ubiquitin ligase complexes via sequences in the CR1 homology domain, functionally linked to the CR2 domain [2] [3]. The adjacent casein kinase II (CKII) phosphorylation site (e.g., Ser48 in HPV16 E7) modulates the stability and functional interactions of the E7-pRB complex. Phosphorylation at this site enhances E7's transforming activity and potentially influences its affinity for pRB and other targets [6] [9].

While E7(43-62) primarily targets pRB, its cooperation with the HPV E6 oncoprotein (which primarily degrades p53) is essential for full transformation. E7-mediated disruption of pRB function activates p53-dependent apoptosis. E6 counteracts this by degrading p53, enabling survival of cells with deregulated proliferation [1] [3] [7].

Table 1: Key Functional Domains and Motifs within the HPV E7 Oncoprotein and Association with E7(43-62)

Domain/MotifLocationFunctional SignificanceRole in E7(43-62) Context
CR1 HomologyN-terminal (~a.a. 1-20)pRB degradation, binds ubiquitin ligasesFlanks and functionally cooperates with CR2
LXCXE MotifCore CR2 (~a.a. 21-25)High-affinity pRB/pocket protein bindingCentral interaction interface within E7(43-62)
CKII SiteCR2 (e.g., HPV16 S48)Phosphorylation modulates stability/functionCritical post-translational modification site
Zinc-Binding DomainC-terminal (CXXC x 2)Dimerization?, protein interactionsStabilizes CR2 structure; influences function
Nuclear Export Signal~a.a. 76-84Cytoplasmic shuttlingLocated downstream but impacts overall localization

Modulation of Cellular Differentiation and Proliferation by E7(43-62)

E7(43-62) contributes significantly to E7's ability to subvert keratinocyte differentiation. Normally, basal keratinocytes committed to differentiation withdraw from the cell cycle. E7 expression, mediated through its CR2 domain, blocks this cell cycle exit by inactivating pRB and related pocket proteins. This forces differentiating cells to re-enter the S-phase, creating an environment permissive for viral DNA amplification in the upper epithelial layers [1] [4] [5].

Beyond pRB inactivation, E7(43-62) facilitates interactions with other regulators of differentiation. E7 can associate with histone deacetylases (HDACs) and components of chromatin remodeling complexes (e.g., Mi2β of the NuRD complex). While these interactions primarily involve the C-terminal domain, the integrity of the CR2 domain, including residues within E7(43-62), is often required for the overall structural stability necessary for these functions [3] [6]. This contributes to the epigenetic reprogramming of host cells, further repressing differentiation genes and maintaining a proliferative state. The combined effects result in the characteristic histopathological features of HPV-induced lesions: epithelial hyperplasia, nuclear abnormalities, and disordered maturation [1] [4].

Genomic Instability and Centrosome Duplication Induced by E7(43-62)

A critical oncogenic activity of high-risk HPV E7, significantly potentiated by the functions residing within the CR2 domain (including E7(43-62)), is the induction of genomic instability. This provides the host cell with genetic alterations necessary for malignant progression [3] [7].

E7 expression, particularly via its pRB-degrading activity, uncouples centrosome duplication from the cell division cycle. Centrosomes, which organize the mitotic spindle, normally duplicate once per cell cycle. E7 expression leads to centrosome overduplication, resulting in the formation of multipolar spindles during mitosis. This causes unequal chromosome segregation, aneuploidy, and chromosomal breakage [3] [7]. Research demonstrates that HPV-16 E7 alone can rapidly induce abnormal centrosome duplication, while the cooperative action of E6 enhances this effect and promotes survival of cells with aberrant mitoses. Low-risk HPV E7 proteins (e.g., HPV-6) lack this potent activity [7].

Furthermore, E7 expression induces DNA replication stress. By forcing quiescent or differentiating cells into S-phase, E7 creates conditions where DNA replication is initiated under suboptimal conditions, potentially leading to stalled replication forks, DNA double-strand breaks, and chromosomal rearrangements [3]. The CKII phosphorylation site within E7(43-62) may modulate these activities, as phosphorylation status influences E7's ability to interact with replication and stress response factors. The resulting genomic instability is a hallmark of HPV-associated high-grade neoplasias and cancers [1] [3].

Table 2: Mechanisms of E7(43-62)-Associated Genomic Instability

MechanismMolecular TriggerConsequenceExperimental Evidence
Centrosome OverduplicationpRB degradation (LXCXE), CKII phosphorylationMultipolar mitoses, aneuploidyHPV16 E7 induces centrosome abnormalities; E6/E7 cooperate [7]
Replication StressUnscheduled S-phase entry; potential interactions with replication machineryDNA breaks, chromosomal rearrangementsE7 expression correlates with DNA damage markers [3]
Abnormal Mitotic FidelityCentrosome defects; altered regulation of mitotic kinasesChromosome missegregationIncreased lagging chromosomes, micronuclei [3] [7]
Claspin DegradationImpaired Chk1 activationDefective replication checkpoint responseContributes to survival with DNA damage [3]

Properties

Product Name

Protein E7(43-62)

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]butanedioic acid

Molecular Formula

C95H144N28O31S3

Molecular Weight

2270.5 g/mol

InChI

InChI=1S/C95H144N28O31S3/c1-8-45(4)74(91(150)120-73(44(2)3)90(149)122-75(48(7)124)92(151)115-58(32-49-16-10-9-11-17-49)82(141)118-65(42-157)88(147)119-63(40-155)86(145)109-53(18-12-13-29-96)80(139)117-64(41-156)87(146)116-62(94(153)154)37-72(133)134)121-85(144)60(35-68(99)127)113-81(140)57(33-50-21-23-52(125)24-22-50)112-83(142)59(34-51-39-102-43-104-51)111-77(136)47(6)105-78(137)54(19-14-30-103-95(100)101)108-84(143)61(36-71(131)132)114-89(148)66-20-15-31-123(66)93(152)56(26-28-70(129)130)110-76(135)46(5)106-79(138)55(25-27-67(98)126)107-69(128)38-97/h9-11,16-17,21-24,39,43-48,53-66,73-75,124-125,155-157H,8,12-15,18-20,25-38,40-42,96-97H2,1-7H3,(H2,98,126)(H2,99,127)(H,102,104)(H,105,137)(H,106,138)(H,107,128)(H,108,143)(H,109,145)(H,110,135)(H,111,136)(H,112,142)(H,113,140)(H,114,148)(H,115,151)(H,116,146)(H,117,139)(H,118,141)(H,119,147)(H,120,150)(H,121,144)(H,122,149)(H,129,130)(H,131,132)(H,133,134)(H,153,154)(H4,100,101,103)/t45-,46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-,75-/m0/s1

InChI Key

CNSQHCBLYKQHRV-OEGWEPFCSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.